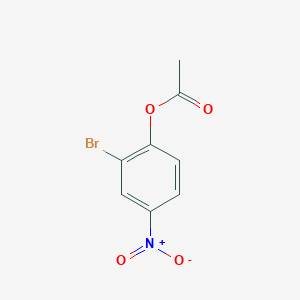

2-Bromo-4-nitrophenyl acetate

説明

BenchChem offers high-quality 2-Bromo-4-nitrophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-nitrophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

63801-96-7 |

|---|---|

分子式 |

C8H6BrNO4 |

分子量 |

260.04 g/mol |

IUPAC名 |

(2-bromo-4-nitrophenyl) acetate |

InChI |

InChI=1S/C8H6BrNO4/c1-5(11)14-8-3-2-6(10(12)13)4-7(8)9/h2-4H,1H3 |

InChIキー |

QIKPOTVKYGFMHN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Br |

正規SMILES |

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Br |

製品の起源 |

United States |

化学反応の分析

Hydrolysis of the Acetate Ester

The acetate ester group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid (2-bromo-4-nitrophenylacetic acid) and acetic acid.

Example Conditions :

-

Acidic Hydrolysis : Dilute hydrochloric acid (1 mol/L) at reflux (100–120°C) .

-

Basic Hydrolysis : Sodium hydroxide (2 mol/L) at 80°C, followed by acidification to isolate the free acid .

Mechanistic Pathway :

Ar = 2-bromo-4-nitrophenyl

Nucleophilic Aromatic Substitution (SN_\text{N}NAr)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at the bromine-bearing position. Common nucleophiles include amines, alkoxides, or thiols.

Example Reaction :

Replacement of bromine with a methoxy group using sodium methoxide:

Reported yields for similar substrates: 70–85% .

Key Factors :

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

-

Temperature : Reactions often require elevated temperatures (60–120°C).

Reduction of the Nitro Group

The nitro group can be reduced to an amine under catalytic hydrogenation or with reducing agents like Fe/HCl. This transformation alters the electronic properties of the molecule.

Example Conditions :

-

Catalytic Hydrogenation : H gas (1 atm) with 10% Pd/C in ethanol at 25°C .

-

Fe/HCl Reduction : Iron powder in aqueous HCl at 60°C for 4 hours .

Outcome :

Cross-Coupling Reactions

The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling C–C bond formation.

Suzuki Coupling Example :

Reaction with phenylboronic acid:

Thermal Decomposition

Thermogravimetric analysis (TGA) of structurally similar bromonitroaryl acetates indicates decomposition onset at ~200°C, releasing CO and forming brominated nitrobenzene derivatives .

Challenges and Limitations

-

Steric Hindrance : The ortho-bromine and para-nitro groups may impede reactivity in some transformations.

-

Competing Pathways : Reduction of the nitro group may interfere with ester hydrolysis under basic conditions.

While direct experimental data for 2-bromo-4-nitrophenyl acetate is limited, these inferences align with well-established reactivity patterns of bromonitroaromatic esters . Further studies are required to validate these pathways empirically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。